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molecular formula C4H4Br2N2O B1338041 5-Bromopyrimidin-2(1H)-one hydrobromide CAS No. 81590-30-9

5-Bromopyrimidin-2(1H)-one hydrobromide

Cat. No. B1338041
M. Wt: 255.9 g/mol
InChI Key: YCVVNDGBAKEXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778925B2

Procedure details

A suspension of 5-bromopyrimidone hydrobromide (1.0 g, 3.9 mmol) in phosphorous oxychloride (4 mL) was heated at 90° C. for 1 h then cooled 0° C. The mixture was filtered, washed with POCl3 (2×2 mL) to furnish the title compound as a cream solid (388 mg). This compound was unstable to air and was used immediately in the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.[Br:2][C:3]1[CH:4]=[N:5][C:6](=O)[NH:7][CH:8]=1.P(Cl)(Cl)([Cl:12])=O>>[ClH:12].[Br:2][C:3]1[C:4]([Cl:12])=[N:5][CH:6]=[N:7][CH:8]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Br.BrC=1C=NC(NC1)=O
Name
Quantity
4 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled 0° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with POCl3 (2×2 mL)

Outcomes

Product
Name
Type
product
Smiles
Cl.BrC=1C(=NC=NC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 388 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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